
4-O-(a-L-Fucopyranosyl)-D-galactopyranose
Vue d'ensemble
Description
4-O-(a-L-Fucopyranosyl)-D-galactopyranose is a highly intricate and noteworthy compound that holds immense significance in the realm of biomedical research and drug development . Its multifaceted nature has engendered extensive exploration, aiming to shed light on its potential therapeutic applications against a myriad of afflictions .
Molecular Structure Analysis
The molecular formula of 4-O-(a-L-Fucopyranosyl)-D-galactopyranose is C12H22O10 . It contains total 44 atoms; 22 Hydrogen atoms, 12 Carbon atoms, and 10 Oxygen atoms . It also contains total 45 bonds; 23 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 7 hydroxyl groups, 1 primary alcohol, 5 secondary alcohols, and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of 4-O-(a-L-Fucopyranosyl)-D-galactopyranose is 326.3 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Anti-Hyperglycemic Potential
Sulfated galactofucan, which includes 4-O-(a-L-Fucopyranosyl)-D-galactopyranose, has shown promising results in attenuating dipeptidyl-peptidase-4, an enzyme implicated in hyperglycemic pathophysiology. This suggests its potential as a therapeutic strategy in blood-glucose homeostasis for diabetes treatment (Antony et al., 2022).
Role in Glycoconjugates and Cellular Interactions
Disaccharide H, containing 2-O-(α-L-fucopyranosyl)-D-galactopyranose, plays a crucial role in recognition phenomena and intercellular interactions, especially in natural antigenic determinants like blood group determinants and tumor-associated antigens (Nicotra et al., 1992).
Inhibitory Properties against Carbolytic Enzymes
Studies have demonstrated the potential of sulfated galactofucan to inhibit carbolytic enzymes like α-amylase and α-glucosidase, which are important in the management of hyperglycemia and diabetes (Antony et al., 2022).
Structural Studies and Molecular Modelling
Detailed structural studies and molecular modelling of compounds containing 4-O-(a-L-Fucopyranosyl)-D-galactopyranose, like methyl 2-O-(α-l-fucopyranosyl)-β-d-galactopyranoside, provide insights into the interresidue torsion angles and conformations, crucial for understanding their biological functions (Watt et al., 1996).
Anticancer Activity and Bioactive Properties
Fucoidan, containing 4-O-(a-L-Fucopyranosyl)-D-galactopyranose, from brown seaweed shows potential bioactive functions for humans, including anticancer activities. The effectiveness of these activities depends on the structural composition and purity of the fucoidan product (Usoltseva et al., 2018).
Propriétés
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)6(15)9(18)12(20-3)22-10-4(2-13)21-11(19)8(17)7(10)16/h3-19H,2H2,1H3/t3-,4+,5+,6+,7+,8+,9-,10-,11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHOGZQBHZQCGR-YCFUZIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-(a-L-Fucopyranosyl)-D-galactopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



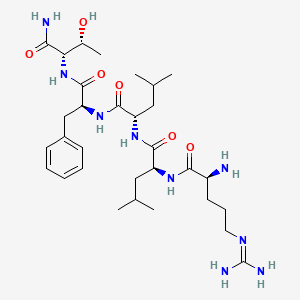
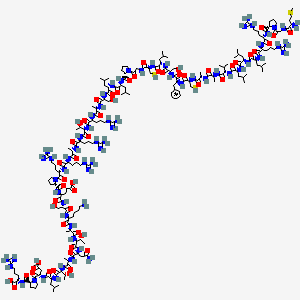
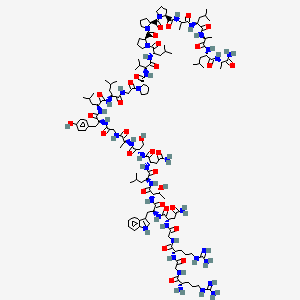



![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)



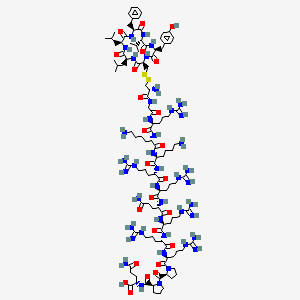

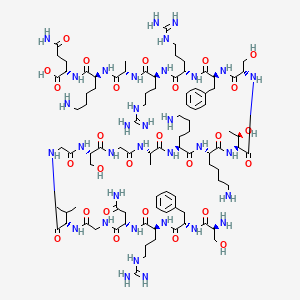
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)